Diethylarsinous acid ethyl ester
Description
Ethyl esters are organic compounds formed by the reaction of carboxylic acids with ethanol. They exhibit diverse applications in biofuels, pharmaceuticals, food flavoring, and chemical synthesis. Their structural variability—dictated by the parent acid—influences physical properties (e.g., volatility, solubility) and biological activity.
Properties
CAS No. |
34262-43-6 |
|---|---|
Molecular Formula |
C6H15AsO |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
ethoxy(diethyl)arsane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
InChI Key |
FAIPZUUFSYWGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylarsinous acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethylarsinous acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the esterification process being facilitated by the presence of a mineral acid catalyst . Another method involves the use of acid chlorides, which are converted into esters by treatment with an alcohol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethylarsinous acid ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form diethylarsinic acid, a process that typically requires the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol and diethylarsinous acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include diethylarsinic acid, ethanol, and various substituted esters depending on the specific nucleophile used .
Scientific Research Applications
Diethylarsinous acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other organoarsenic compounds.
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic properties, particularly in the context of arsenic-based treatments.
Industry: It is used in the production of certain pesticides and herbicides, leveraging its unique chemical properties
Mechanism of Action
The mechanism by which diethylarsinous acid ethyl ester exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis of Ethyl Esters
2.1. Fatty Acid Ethyl Esters (FAEEs)
Structure: Derived from fatty acids (e.g., lauric, palmitic, oleic acid) esterified with ethanol. Applications:
- Biodiesel Production: FAEEs like dodecanoic acid ethyl ester (C12) and decanoic acid ethyl ester (C10) are key biodiesel components. Engineered Escherichia coli strains produce FAEEs at yields up to 120 mg/L, with chain lengths (C10–C18) affecting fuel properties .
- Analytical Profiles: GC-MS analyses distinguish FAEEs by carbon chain length and saturation (e.g., palmitoleic acid ethyl ester [16:1] vs. octadecanoic acid ethyl ester [18:0]) .
Table 1: Key FAEEs in Biodiesel
2.2. Phenolic Acid Ethyl Esters
Structure: Derived from phenolic acids (e.g., caffeic, ferulic, 3,4-dihydroxybenzoic acid). Applications:
- Antidiabetic Activity: Caffeic acid ethyl ester (CAEE) modulates glucose and lipid metabolism by activating AMPK and PPARα pathways, showing 40–60% greater efficacy than methyl ester analogs .

- Phytochemical Sources: Isolated from plants like Phaeanthus vietnamensis (octadecanoic acid ethyl ester) and Coptis chinensis (3,4-dihydroxybenzoic acid ethyl ester) .
Table 2: Bioactive Phenolic Ethyl Esters
2.3. Chiral Ethyl Esters
Structure: Ethyl esters of chiral acids (e.g., mandelic acid).
Applications:
- Chiral Selectivity: Mandelic acid ethyl ester exhibits temperature-dependent enantiomeric resolution on octakis chromatographic phases, with selectivity factors (α) ranging from 1.12 to 1.25 .

2.4. Flavor and Fragrance Ethyl Esters
Structure: Short- to medium-chain esters (e.g., ethyl acetate, ethyl hexanoate). Applications:
- Wine and Cider Aroma: Ethyl esters like ethyl decanoate (fruity notes) and ethyl hexanoate (apple-like aroma) are critical in fermentation. Their concentrations vary with yeast strains and extraction methods (e.g., DVB/CAR/PDMS fibers enhance detection) .
Table 3: Aroma-Active Ethyl Esters
| Compound | Flavor Profile | Concentration (μg/L) | Reference |
|---|---|---|---|
| Ethyl acetate | Solvent-like, fruity | 120–450 | |
| Ethyl hexanoate | Apple, pineapple | 15–80 | |
| Ethyl decanoate | Floral, grape-like | 8–25 |
Structural and Functional Trends
- Chain Length and Polarity: Short-chain esters (C2–C6) are volatile and aroma-active, while long-chain FAEEs (C12–C18) are non-volatile and suited for biofuels.
- Substituent Effects: Hydroxyl groups (e.g., in CAEE) enhance bioactivity via hydrogen bonding, whereas halogenation (e.g., brominated indole esters in Antrodiella zonata) introduces antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



